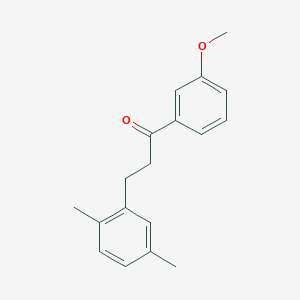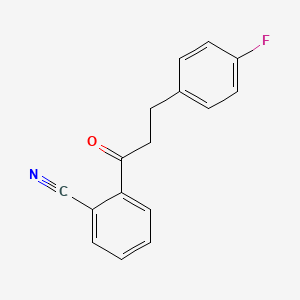
3-(2,5-Dimethylphenyl)-3'-methoxypropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-Dimethylphenyl)-3'-methoxypropiophenone, also known as DMPD, is a chemical compound that belongs to the family of propiophenones. It is widely used in scientific research as a reagent for the synthesis of various organic compounds. DMPD is a white crystalline powder that is soluble in organic solvents and has a melting point of around 120-121°C.
Wissenschaftliche Forschungsanwendungen
Photoreactions and Protective Groups
Photorelease of HCl from 2,5-dimethylphenacyl chloride was studied, showing the formation of several compounds through heterolytic elimination of chloride ion, indicating potential use in photochemical reactions (Pelliccioli et al., 2001). Additionally, 2,5-dimethylphenacyl esters have been used as photoremovable protecting groups for carboxylic acids, proving their utility in organic synthesis or biochemistry (Zabadal et al., 2001).
Electrosynthesis and Acylation
The compound's derivatives, such as α-bromopropiophenone, have been used in electrosynthesis, producing diverse products like 1,4-diphenyl-2,3,-dimethyl-1,4-butanedione, indicating its utility in electrochemical reactions (Barba et al., 1985). Also, 4-methoxypropiophenone, a related compound, has been synthesized via Friedel–Crafts acylation, showing potential in fine chemical and pharmaceutical production (Yadav & George, 2006).
Spectroscopic and Electrochemical Properties
Derivatives of the compound have been synthesized and studied for their solvatochromic and acid-base properties, spectroscopic characteristics, and electrochemical properties, suggesting applications in indicator development and understanding molecular structures (Sarma et al., 2007).
Radical Scavenging Activities
Compounds like (E)-4,6-dibromo-2-[(2,6-dimethylphenylimino)methyl]-3-methoxyphenol have been studied for their radical scavenging activities, suggesting potential applications in antioxidant research and development (Alaşalvar et al., 2014).
Polymerization Initiators
Complexes involving derivatives of 3-(2,5-Dimethylphenyl)-3'-methoxypropiophenone have been used as initiators in ε-Caprolactone polymerization, indicating their role in polymer chemistry (Matsuo et al., 2001).
Eigenschaften
IUPAC Name |
3-(2,5-dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-13-7-8-14(2)15(11-13)9-10-18(19)16-5-4-6-17(12-16)20-3/h4-8,11-12H,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTIMUHLIODJRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644721 |
Source


|
| Record name | 3-(2,5-Dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethylphenyl)-3'-methoxypropiophenone | |
CAS RN |
898794-82-6 |
Source


|
| Record name | 1-Propanone, 3-(2,5-dimethylphenyl)-1-(3-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898794-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,5-Dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














